molecular formula C8H9FN2S B1372581 (4-Fluoro-2-methylphenyl)thiourea CAS No. 946612-94-8

(4-Fluoro-2-methylphenyl)thiourea

Cat. No.: B1372581
CAS No.: 946612-94-8
M. Wt: 184.24 g/mol
InChI Key: PPTASGUYMCEEOJ-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a fluorine atom and a methyl group on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylphenyl)thiourea typically involves the reaction of 4-fluoro-2-methylaniline with thiocyanate compounds under controlled conditions. One common method is as follows:

    Starting Materials: 4-fluoro-2-methylaniline and ammonium thiocyanate.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, at a temperature range of 50-70°C.

    Procedure: The 4-fluoro-2-methylaniline is dissolved in a suitable solvent, such as ethanol, and ammonium thiocyanate is added. The mixture is then heated to the desired temperature and stirred for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with cold water, and recrystallized from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to mix and heat the reactants.

    Continuous Stirring: Ensuring uniform mixing and reaction completion.

    Purification: Employing techniques such as distillation and crystallization to purify the product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-2-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)thiourea involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Disrupt Cellular Processes: Affect cellular processes by interacting with proteins and nucleic acids.

    Pathways Involved: The exact pathways depend on the specific application and target, but common pathways include inhibition of metabolic enzymes and disruption of cell signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: Similar structure but lacks the thiourea group.

    2-Fluoro-4-methylphenol: Another isomer with different substitution pattern.

    4-Fluoro-3-methylphenol: Similar but with a different position of the methyl group.

Uniqueness

(4-Fluoro-2-methylphenyl)thiourea is unique due to the presence of both fluorine and thiourea groups, which impart distinct chemical and biological properties

Biological Activity

(4-Fluoro-2-methylphenyl)thiourea is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiourea group, which is known for its ability to interact with various biological targets. Its chemical structure can be represented as follows:

C8H9FN2S\text{C}_8\text{H}_9\text{F}\text{N}_2\text{S}

This structure allows for diverse interactions within biological systems, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymes : The compound can bind to the active sites of specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Induce Apoptosis : Research indicates that it may induce apoptosis in cancer cells through caspase-independent pathways, particularly in hepatocellular carcinoma cells .
  • Disrupt Cellular Processes : By interacting with proteins and nucleic acids, it can affect various cellular processes, potentially leading to cell cycle arrest and apoptosis.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Notable findings include:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as HT-29 (colon adenocarcinoma) and HepG2 (hepatocellular carcinoma). The IC50 values for these cell lines were reported as low as 2.22 µM for specific derivatives .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased rates of early and late-stage apoptosis in treated cells .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various thiourea derivatives, this compound was evaluated alongside other compounds. The results highlighted its potent activity against HepG2 cells, with a notable induction of apoptosis confirmed through annexin-V staining techniques .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism by which this compound induces apoptosis. The study utilized Western blot analysis to show upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in treated cells, indicating a shift towards programmed cell death pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiourea derivatives. A summary table below illustrates key differences in their activities:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundModerateHigh2.22
N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thioureaHighModerate5.0
Other Thiourea Derivative XLowHigh3.5

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTASGUYMCEEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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